molecular formula C17H15NO4S B2875074 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate CAS No. 491603-55-5

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate

Cat. No.: B2875074
CAS No.: 491603-55-5
M. Wt: 329.37
InChI Key: PGSJOAGDKXWFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate is a sulfonate ester derivative featuring a quinoline core substituted with a methyl group at the 2-position and a 4-methoxybenzenesulfonate group at the 8-position. The methoxy substituent on the benzene ring is electron-donating, influencing electronic properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

IUPAC Name

(2-methylquinolin-8-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-6-7-13-4-3-5-16(17(13)18-12)22-23(19,20)15-10-8-14(21-2)9-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSJOAGDKXWFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate typically involves the reaction of 2-methylquinoline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it has been shown to inhibit the corrosion of mild steel by forming a protective layer on the metal surface, thereby preventing anodic and cathodic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the quinolin-8-yl sulfonate/ester scaffold but differ in substituents on the benzene or quinoline rings. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons

Compound Name Quinoline Substituent Benzenesulfonate Substituent Key Features
2-Methylquinolin-8-yl 4-methoxybenzenesulfonate 2-Methyl 4-Methoxy Electron-donating methoxy group; enhanced solubility
Quinolin-8-yl 4-iodobenzenesulfonate None 4-Iodo Heavy atom (iodine) for crystallography; potential radiosensitizer
Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate None 4-Fluoro, 3-Methyl Electron-withdrawing fluoro group; steric hindrance from methyl
Quinolin-8-yl 3,4-dichlorobenzoate None 3,4-Dichloro Dual electron-withdrawing groups; increased lipophilicity
Quinolin-8-yl N-phenylcarbamate None N-Phenylcarbamate Carbamate linkage; hydrolytic instability

Key Observations

In contrast, halogenated analogs (e.g., 4-iodo, 4-fluoro) exhibit electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Dichlorinated derivatives (e.g., 3,4-dichlorobenzoate) further enhance electrophilicity, favoring reactions with nucleophiles.

This contrasts with unsubstituted quinoline derivatives, which may exhibit tighter packing . Methoxy and sulfonate groups improve aqueous solubility compared to halogenated or alkylated analogs, which are more lipophilic .

Applications :

  • Iodinated derivatives are utilized in crystallography due to iodine’s high X-ray scattering power .
  • Fluoro-methyl analogs may serve as bioactive intermediates in drug discovery, leveraging fluorine’s metabolic stability .

Research Findings and Data Limitations

Crystallographic software like SHELX and ORTEP is critical for resolving such structures, but specific studies on these compounds remain unreported.

Table 2: Inferred Physicochemical Properties

Property This compound Quinolin-8-yl 4-Iodobenzenesulfonate
Molecular Weight (g/mol) ~347 (estimated) ~435 (estimated)
Solubility in Water Moderate (due to sulfonate) Low (iodine increases hydrophobicity)
Reactivity Electrophilic aromatic substitution favored Halogen exchange reactions possible

Biological Activity

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate, a compound with the molecular formula C17H15NO4S and a molecular weight of 329.37 g/mol, has garnered attention in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Quinoline derivatives, including this compound, are known for their potential in medicinal chemistry, particularly in antimicrobial, antimalarial, and anticancer applications.

  • Target Interactions :
    • Quinoline derivatives typically engage their biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This allows them to modulate various biochemical pathways involved in cell proliferation and apoptosis.
  • Biochemical Pathways :
    • The compound has been shown to interfere with critical signaling pathways that regulate cell growth and survival. This interference can lead to apoptosis in cancer cells and inhibition of microbial growth.
  • Pharmacokinetics :
    • Due to its lipophilic nature, this compound exhibits favorable absorption and distribution profiles within biological systems.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antimalarial Properties : Potential efficacy in inhibiting malaria parasites.
  • Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntimalarialInhibits growth of Plasmodium species
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound against a panel of bacterial pathogens. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
  • Antimalarial Activity Assessment :
    • In vitro assays demonstrated that the compound effectively inhibited the growth of Plasmodium falciparum, showcasing its potential as an antimalarial agent.
  • Cancer Cell Line Investigation :
    • Research involving various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis compared to untreated controls, indicating its potential as an anticancer therapeutic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.